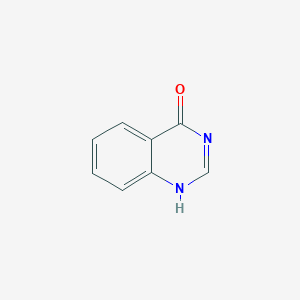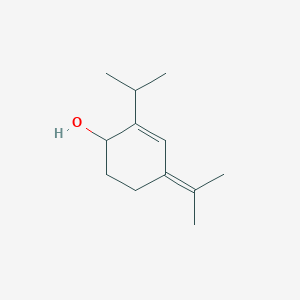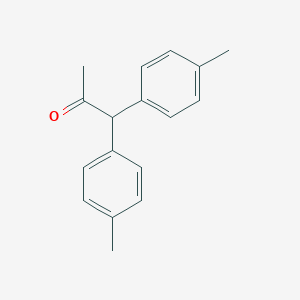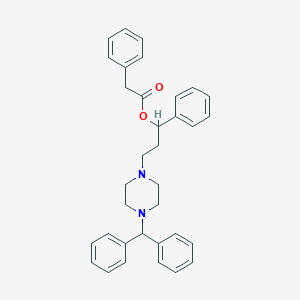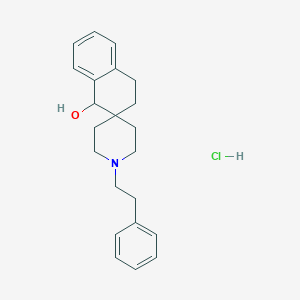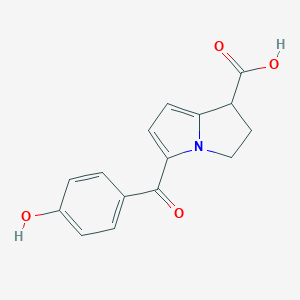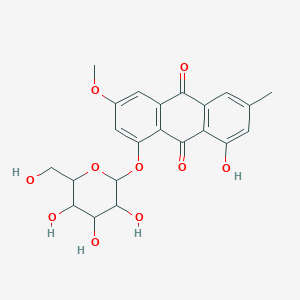
Rheochrysin
Overview
Description
Mechanism of Action
Target of Action
Rheochrysin, a type of anthraquinone, has been identified as a potential inhibitor of the Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death .
Mode of Action
This compound interacts with RIPK1 through robust binding activity . This interaction is facilitated by hydrogen bonding and Pi-Pi-related interaction parameters . By inhibiting RIPK1, this compound can potentially prevent or reduce necroptosis .
Biochemical Pathways
Necroptosis is a form of regulated cell death that plays a crucial role in various physiological and pathological processes .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound were analyzed using computational tools
Result of Action
By inhibiting RIPK1, this compound can potentially prevent or reduce necroptosis, thereby influencing cell survival . This could have significant implications for diseases where necroptosis plays a role, such as certain inflammatory and neurodegenerative diseases .
Biochemical Analysis
Biochemical Properties
Rheochrysin has been found to interact with the receptor-interacting protein kinase 1 (RIPK1), a protein that plays a crucial role in necroptosis . This interaction suggests that this compound may have a role in inhibiting necroptosis, a form of programmed cell death .
Cellular Effects
This compound has significant anti-inflammatory, antioxidant, hypolipidemic, and antitumor properties . According to recent research, different doses of this compound prevented the entrance of phosphorylated NF-κB into the nucleus , suggesting that it may influence cell signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to RIPK1 . This binding is robust, suggesting that this compound may exert its effects at the molecular level through this interaction . This interaction could potentially lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
Given its robust binding to RIPK1 , it is plausible that this compound may have long-term effects on cellular function
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is known that the effects of similar compounds can vary with different dosages
Metabolic Pathways
Given its interaction with RIPK1 , it is likely that this compound interacts with enzymes or cofactors in related pathways
Transport and Distribution
Given its robust binding to RIPK1 , it is plausible that this compound may interact with transporters or binding proteins
Subcellular Localization
Given its robust binding to RIPK1 , it is plausible that this compound may be directed to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions: Rheochrysin can be synthesized through the glycosylation of physcion. The process involves the reaction of physcion with a glycosyl donor in the presence of a catalyst. Common glycosyl donors include trichloroacetimidates, thioglycosides, and glycosyl halides. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere, and at temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources. The roots and rhizomes of plants like Rheum australe are commonly used. The extraction process includes drying and grinding the plant material, followed by solvent extraction using ethanol or methanol. The extract is then purified using techniques such as column chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Rheochrysin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can lead to the formation of anthrones.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of anthrone derivatives.
Substitution: Formation of substituted anthraquinone glycosides.
Scientific Research Applications
Rheochrysin has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various anthraquinone derivatives.
Biology: Studied for its role in inhibiting necroptosis, a form of programmed cell death.
Medicine: Exhibits potential as an anti-inflammatory, antioxidant, hypolipidemic, and antitumor agent.
Industry: Used in the development of natural dyes and pigments due to its anthraquinone structure.
Comparison with Similar Compounds
Rheochrysin is unique among anthraquinone glycosides due to its specific glycosylation pattern. Similar compounds include:
Aloe-Emodin-8-O-Beta-D-Glucopyranoside: Another anthraquinone glycoside with similar biological activities.
Emodin: A related anthraquinone with notable anti-inflammatory and anticancer properties.
Chrysophanol: An anthraquinone with antioxidant and anti-inflammatory effects.
This compound stands out due to its potent inhibition of receptor-interacting protein kinase 1 (RIPK1), making it a promising candidate for the development of new therapeutic agents .
Properties
IUPAC Name |
1-hydroxy-6-methoxy-3-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-8-3-10-15(12(24)4-8)19(27)16-11(17(10)25)5-9(30-2)6-13(16)31-22-21(29)20(28)18(26)14(7-23)32-22/h3-6,14,18,20-24,26,28-29H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMKXWCJRHNLRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Physcionin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040511 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
23451-01-6 | |
| Record name | Physcionin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040511 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
246 - 248 °C | |
| Record name | Physcionin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040511 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential therapeutic applications of rheochrysin based on current research?
A1: Current research suggests this compound shows promise as a potential therapeutic agent for acute pancreatitis. [] One study identified this compound as a safe and effective inhibitor of the Receptor-interacting protein kinase 1 (RIPK1) protein. [] Inhibition of RIPK1 is a potential therapeutic strategy for acute pancreatitis due to its role in necroptosis, a form of programmed cell death associated with the condition. []
Q2: From which plant sources can this compound be extracted?
A3: this compound has been identified in several plant species. It is a prominent constituent of Rheum ihasaense A.JLiet PK.Haiao, commonly known as Lhasa rhubarb. [] It has also been found in Rumex luminiastrum. []
Q3: What is the structure of this compound?
A3: Unfortunately, the provided research abstracts do not provide specific details on the molecular formula, weight, or spectroscopic data of this compound. To obtain this information, you would need to consult relevant chemical databases or publications that focus on the structural characterization of this compound.
Q4: Are there any studies on the stability and formulation of this compound?
A5: While the provided abstracts don't delve into specific stability and formulation studies, one study mentions that molecular dynamics simulations showed this compound could bind stably to RIPK1 in a simulated natural environment. [] Further research is needed to explore the stability of this compound under different conditions and develop suitable formulations for its potential therapeutic applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



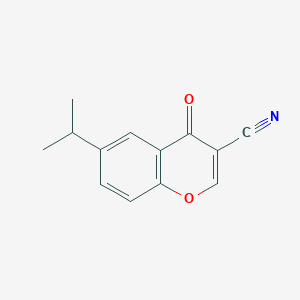
![6-Aminobenzo[d]isoxazol-3(2H)-one](/img/structure/B119866.png)
